N-(3-acetamidophenyl)-2-(phenylamino)thiazole-4-carboxamide
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Description
The compound N-(3-acetamidophenyl)-2-(phenylamino)thiazole-4-carboxamide is a derivative of thiazole, a heterocyclic compound that has garnered interest in medicinal chemistry due to its presence in various biologically active compounds. Thiazole derivatives are known for their antimicrobial and anticancer properties, as evidenced by the research on related compounds. For instance, a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides demonstrated potent antimicrobial activity against a range of pathogens . Similarly, 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of dasatinib, showed promising antiproliferative potency against human leukemia cells .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of various precursors under specific conditions to yield compounds with potential biological activities. For example, the synthesis of 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives was achieved by reacting 2-acetyl-3-oxo-N-phenylbutanethioamide with chloroacetamide reagents . The synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives was performed using a combinatorial chemical approach, which is indicative of the methods that might be used to synthesize this compound .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is typically confirmed using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide detailed information about the functional groups and the overall molecular framework of the compounds. For instance, the molecular structures of new thiophene-based compounds were determined based on IR, 1H and 13C NMR, and mass spectra .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions to form new compounds with different biological activities. The synthesized thiophenes, for example, were used as precursors to prepare thiazole-thiophene hybrids and thienopyridine derivatives through condensation and subsequent treatment with different reagents . These reactions are crucial for the development of new compounds with enhanced or specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are important for their biological activity and pharmacokinetic profile. The antimicrobial activity of the synthesized compounds is often correlated with their molecular properties, as seen in the study of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides . The biological evaluation of these compounds, including their antiproliferative potency, is influenced by their chemical structure and properties .
Scientific Research Applications
Antimicrobial Applications
- Antimicrobial Activity : Thiazole derivatives, such as those synthesized in the study by Incerti et al. (2017), have been evaluated for their antimicrobial activity against various bacterial and fungal species. These compounds exhibited potent antimicrobial properties, with certain derivatives showing significant activity against both bacteria and fungi (Incerti, Vicini, Geronikaki, Eleftheriou, Tsagkadouras, Zoumpoulakis, Fotakis, Ćirić, Glamočlija, & Soković, 2017).
Anticancer Applications
- Anticancer Activity : Thiazole-thiophene hybrids and related compounds have been synthesized and assessed for their cytotoxicity against various cancer cell lines. For example, Atta and Abdel‐Latif (2021) reported that certain thiophene-2-carboxamide derivatives exhibit notable inhibitory activity, highlighting the potential of these compounds in cancer research (Atta & Abdel‐Latif, 2021).
Anti-Inflammatory Applications
- Anti-Inflammatory Activity : Thiazolidinone derivatives have been synthesized and evaluated for their potential analgesic and anti-inflammatory effects. Deep et al. (2012) explored a series of N-[5-(arylidene)-2-(aryl)-4-oxo-thiazolidin-3-yl]-4-biphenylcarboxamide derivatives, showing promising anti-inflammatory activity in preclinical models (Deep, Jain, Sharma, Phogat, & Malhotra, 2012).
properties
IUPAC Name |
N-(3-acetamidophenyl)-2-anilino-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-12(23)19-14-8-5-9-15(10-14)20-17(24)16-11-25-18(22-16)21-13-6-3-2-4-7-13/h2-11H,1H3,(H,19,23)(H,20,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKQEUYUVMITCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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